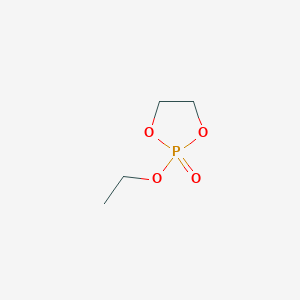
2-(Acetyloxy)-5-(trifluoromethoxy)benzyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetyloxy)-5-(trifluoromethoxy)benzyl acetate (2-AO-5-TFMB) is an organic compound that has been studied extensively in recent years for its potential applications in the fields of medicine, biochemistry, and physiology. It is a derivative of acetylsalicylic acid, and is used in a variety of laboratory experiments and medical treatments.
Mechanism of Action
2-(Acetyloxy)-5-(trifluoromethoxy)benzyl acetate has been found to act as a reversible inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. By inhibiting the activity of this enzyme, this compound can reduce the production of inflammatory compounds and reduce the symptoms of inflammation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, reduce pain, and reduce the risk of cardiovascular disease. It has also been found to have anti-cancer effects, and to reduce the risk of stroke.
Advantages and Limitations for Lab Experiments
2-(Acetyloxy)-5-(trifluoromethoxy)benzyl acetate has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, it is also highly toxic and can be difficult to handle in large quantities.
Future Directions
2-(Acetyloxy)-5-(trifluoromethoxy)benzyl acetate has many potential future directions. It could be used to develop new drugs and therapies for the treatment of inflammation, pain, and cardiovascular disease. It could also be used to study the structure and function of proteins in greater detail, and to develop new methods for drug delivery. Additionally, it could be used to develop new methods for the synthesis of other compounds, and to study the effects of drugs on human cells.
Synthesis Methods
2-(Acetyloxy)-5-(trifluoromethoxy)benzyl acetate can be synthesized in a two-step process that involves the reaction of acetic anhydride with trifluoromethoxybenzyl alcohol in the presence of a base catalyst. The reaction produces an intermediate product, which is then reacted with acetic acid to form the desired this compound. This method of synthesis has been reported to be simple, efficient, and cost-effective.
Scientific Research Applications
2-(Acetyloxy)-5-(trifluoromethoxy)benzyl acetate has been studied extensively for its potential applications in the fields of medicine, biochemistry, and physiology. It has been used in a variety of laboratory experiments, such as the study of the effects of drugs on human cells, the study of enzyme activity, and the study of the structure and function of proteins. It has also been used in the development of new drugs and therapies.
properties
IUPAC Name |
[2-acetyloxy-5-(trifluoromethoxy)phenyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O5/c1-7(16)18-6-9-5-10(20-12(13,14)15)3-4-11(9)19-8(2)17/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJNQBWFXCMTNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)OC(F)(F)F)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4-Fluorophenyl)[4-(methylsulfanyl)phenyl]methanone, 97%](/img/structure/B6319389.png)







